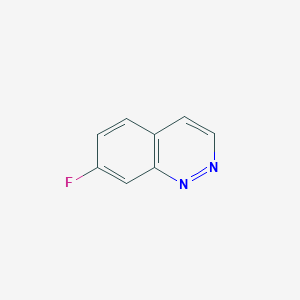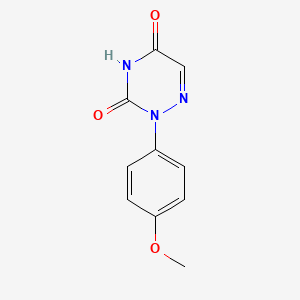
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of 1,2,4-triazines. This compound is characterized by the presence of a methoxyphenyl group attached to the triazine ring, which imparts unique chemical and physical properties. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms, making it an important scaffold in medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzohydrazide with cyanuric chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazide group attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding phenol derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction may target the triazine ring or the methoxy group, depending on the reaction conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols. These reactions can lead to the formation of substituted triazine derivatives with diverse functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties, such as flame retardancy and UV stabilization.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
2-(4-Hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione: The hydroxy group can enhance the compound’s hydrogen bonding capability, potentially affecting its biological activity and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-10(15)12-9(14)6-11-13/h2-6H,1H3,(H,12,14,15) |
Clave InChI |
CFROFPBGAZVQJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
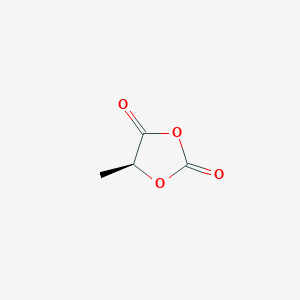

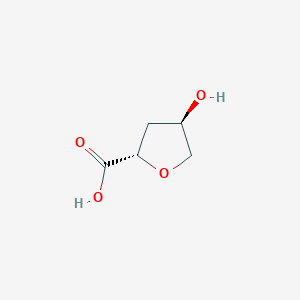
![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

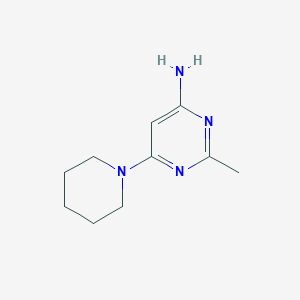
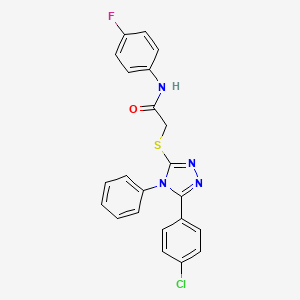
![5h-Cyclopenta[d]pyrimidine](/img/structure/B11770902.png)

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
